molecular formula C2Cl6O2S B130862 Bis(trichloromethyl)sulfone CAS No. 3064-70-8

Bis(trichloromethyl)sulfone

Cat. No.: B130862
CAS No.: 3064-70-8
M. Wt: 300.8 g/mol
InChI Key: YBNLWIZAWPBUKQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pharmacokinetics

Bis(trichloromethyl)sulfone is moderately soluble in water, indicating some potential to reach groundwaters

Result of Action

This compound is highly toxic to fish but slightly less so to aquatic invertebrates . It also has a moderate oral toxicity to mammals and is known to be an irritant . The compound’s action results in the death or inhibition of its target organisms, thereby controlling their populations in the applied settings.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the environment and its accessibility to target organisms. Furthermore, its stability and efficacy can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals. It’s important to note that the compound should be handled with care due to its irritant properties and potential toxicity to non-target organisms .

Biochemical Analysis

Biochemical Properties

Bis(trichloromethyl)sulfone has been shown to have synergistic antimicrobial properties when combined with other compounds

Cellular Effects

It is known to be toxic by ingestion, inhalation, or skin absorption , suggesting it can penetrate cell membranes and exert effects within cells

Molecular Mechanism

It is likely to be incompatible with strong oxidizing agents , suggesting it may interact with certain biomolecules in a reducing environment. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.

Dosage Effects in Animal Models

It is known to have a moderate oral toxicity to mammals , but specific threshold effects, toxic effects at high doses, and other dosage-dependent effects have not been documented.

Metabolic Pathways

A soil metabolite of this compound has been identified

Transport and Distribution

It is moderately soluble in water , suggesting it could be transported in the bloodstream and reach various tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trichloromethyl)sulfone can be synthesized through the oxidation of dimethyl sulfoxide using sodium hypochlorite . This reaction produces this compound along with an aqueous brine solution as a by-product. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced in oil-in-water emulsions to avoid the ecological problems associated with brine waste disposal . This method involves using the by-product aqueous brine solution from the formation reaction, resulting in a simple one-pot type emulsion preparation procedure.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

trichloro(trichloromethylsulfonyl)methane
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InChI

InChI=1S/C2Cl6O2S/c3-1(4,5)11(9,10)2(6,7)8
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InChI Key

YBNLWIZAWPBUKQ-UHFFFAOYSA-N
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Canonical SMILES

C(S(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl
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Molecular Formula

C2Cl6O2S
Record name BIS (TRICHLOROMETHYL) SULFONE
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DSSTOX Substance ID

DTXSID3032331
Record name Bis(trichloromethyl)sulfone
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Molecular Weight

300.8 g/mol
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Physical Description

Bis (trichloromethyl) sulfone appears as an off-white powdered solid with an aromatic odor. Contact may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Off-white solid with a pungent odor; [HSDB]
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Solubility

% by weight: ethylene glycol, 6.2; dimethyl sulfoxide, 90.0%; acetonitrile, 93.0%, temp not specified, In water, 67 ppm, temp not specified
Record name Bis(TRICHLOROMETHYL) SULFONE
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Density

Bulk density: 125 lbs/cu ft
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Color/Form

Off white, Solid

CAS No.

3064-70-8
Record name BIS (TRICHLOROMETHYL) SULFONE
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Melting Point

36 to 38 °C
Record name Bis(TRICHLOROMETHYL) SULFONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trichloromethyl)sulfone
Reactant of Route 2
Bis(trichloromethyl)sulfone
Reactant of Route 3
Bis(trichloromethyl)sulfone
Reactant of Route 4
Bis(trichloromethyl)sulfone
Customer
Q & A

Q1: What are the primary applications of Bis(trichloromethyl)sulfone?

A: Research indicates this compound exhibits potent biocidal activity, making it effective against slime-forming microorganisms in industrial water systems, such as those found in paper mills and cooling towers. [, ] Studies also highlight its potential use as a vulcanizing agent in the production of ethylene propylene elastomers. []

Q2: How does this compound exert its biocidal effects?

A: While the exact mechanism of action remains unclear, studies suggest this compound directly impacts the motility of microorganisms. Research on rat spermatozoa demonstrated that a concentration of 0.31 mg/ml of this compound could render them immobile within 20 seconds. [] This finding suggests a direct interaction with cellular mechanisms essential for movement. Further research is needed to elucidate the precise molecular targets.

Q3: What is the molecular structure of this compound, and what spectroscopic data is available?

A: this compound possesses a symmetrical structure with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two trichloromethyl (CCl3) groups. Its molecular formula is C2Cl6O2S, and its molecular weight is 288.78 g/mol. [] Spectroscopic studies, including infrared (IR) and Raman spectroscopy, have been conducted on this compound in various states (solid, molten, and in solution) to characterize its vibrational modes and elucidate its structure. []

Q4: Does this compound pose any environmental risks?

A: While this compound exhibits effective biocidal properties, its potential environmental impact requires consideration. A study identified a soil metabolite of this compound, indicating its breakdown in the environment. [] Further research is needed to assess its persistence, bioaccumulation potential, and effects on various organisms to understand its overall ecological impact.

Q5: Are there any safety concerns associated with handling this compound?

A: Research indicates that this compound can cause lachrymation (tearing) at relatively low concentrations. [] Exposure to even 10 parts per million in a work environment like a paper mill could lead to discomfort for personnel. This highlights the need for appropriate safety measures, such as personal protective equipment and adequate ventilation, during handling and use.

Q6: What analytical techniques are employed to characterize and quantify this compound?

A: Various analytical methods are used to study this compound. One study employed High-Performance Liquid Chromatography (HPLC) coupled with thermospray mass spectrometry to identify a soil metabolite of the compound. [] This technique allows for the separation and identification of components within a complex mixture, enabling researchers to track the compound's fate in the environment.

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